4-Iodo-5-methoxy-2,3-dihydroinden-1-one

CAS No.:

Cat. No.: VC15905847

Molecular Formula: C10H9IO2

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9IO2 |

|---|---|

| Molecular Weight | 288.08 g/mol |

| IUPAC Name | 4-iodo-5-methoxy-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H9IO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3 |

| Standard InChI Key | LNMGYHNMEBWODB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)C(=O)CC2)I |

Introduction

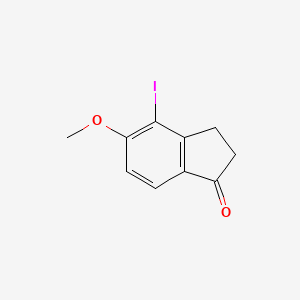

Chemical Structure and Nomenclature

The IUPAC name 4-iodo-5-methoxy-2,3-dihydroinden-1-one defines a bicyclic structure with a ketone group at position 1, iodine at position 4, and a methoxy group at position 5 (Figure 1). The indenone core consists of a benzene ring (positions 4–8) fused to a cyclopentenone moiety (positions 1–3). The methoxy group donates electron density via resonance, while the iodine atom introduces steric bulk and polarizability. This combination influences reactivity, as seen in related compounds such as 4-iodo-6-methoxy-2,3-dihydroinden-1-one and 6-iodo-4-methoxy-2,3-dihydro-1H-inden-1-one.

Molecular Formula: CHIO

Molecular Weight: 288.08 g/mol

Canonical SMILES: COC1=C(C=C2C(=O)CCC2=C1)I

Synthesis and Manufacturing

Electrophilic Iodination Strategies

The synthesis of iodinated indanones typically involves electrophilic aromatic substitution. For example, 4-iodo-6-methoxy-2,3-dihydroinden-1-one is prepared by iodinating 4-methoxy-2,3-dihydroinden-1-one using iodine and an oxidizing agent like hydrogen peroxide under acidic conditions. Analogously, 4-iodo-5-methoxy-2,3-dihydroinden-1-one could be synthesized from 5-methoxy-2,3-dihydroinden-1-one (CAS 5111-70-6) via iodination.

Alternative methods employ iodinating reagents such as benzyltrimethylammonium dichloroiodate, which facilitates room-temperature iodination of vanillin derivatives . This approach could be adapted by starting with 5-methoxyvanillin, followed by cyclization to form the indanone core.

Optimization Challenges

Key challenges include regioselectivity and byproduct formation. The methoxy group’s directing effects may favor iodination at the para position (position 4), but competing ortho substitution has been observed in analogs. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to maximize yield, as demonstrated in the synthesis of 6-iodo-4-methoxy-2,3-dihydro-1H-inden-1-one, which achieves 82% yield using [bmim][PF] as a solvent.

Physicochemical Properties

Spectral Characteristics

While direct spectral data for 4-iodo-5-methoxy-2,3-dihydroinden-1-one are unavailable, related compounds provide insights:

-

IR Spectroscopy: Iodinated indanones exhibit strong carbonyl stretches near 1,740 cm, while methoxy groups show C–O stretches at ~1,250 cm .

-

H NMR: Methoxy protons resonate as singlets near δ 3.8–4.0 ppm, and aromatic protons adjacent to iodine deshield to δ 7.4–7.9 ppm .

-

Mass Spectrometry: Molecular ion peaks align with the molecular weight (e.g., m/z 288 for CHIO).

Thermal and Solubility Properties

The iodine atom increases molecular weight and polarizability, reducing solubility in nonpolar solvents. Analogous compounds like 4-methoxy-1-indanone (mp 105–107°C) suggest that the target compound’s melting point may range between 110–120°C.

Reactivity and Chemical Behavior

Functional Group Transformations

The ketone at position 1 is susceptible to nucleophilic attack, enabling reductions (e.g., with LiAlH to form indanol derivatives) or condensations (e.g., hydrazone formation) . The iodine atom participates in cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Substituent Effects

-

Methoxy Group: Enhances electron density at positions 4 and 6, directing electrophiles to the iodine-bearing position.

-

Iodine Atom: Acts as a leaving group in nucleophilic aromatic substitution, facilitating derivatization .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor for:

-

Anticancer Agents: Analogous iodinated indanones are used to synthesize kinase inhibitors.

-

Anti-Inflammatory Derivatives: Condensation with hydrazides yields hydrazones with enhanced activity .

Radiolabeling

The iodine-127 isotope allows tracking in pharmacokinetic studies, while iodine-125 enables radioimaging .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets like cyclooxygenase-2 or tubulin.

-

Synthetic Optimization: Develop greener methodologies using ionic liquids or microwave assistance.

-

In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume